molecular formula C15H18FN5O B2894337 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1797978-18-7

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea

货号: B2894337
CAS 编号: 1797978-18-7
分子量: 303.341
InChI 键: CTUOWZWOZJLJCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a urea backbone with two distinct substituents:

  • Pyrimidine moiety: A 4-(dimethylamino)-6-methylpyrimidin-2-yl group, contributing basicity and steric bulk.
  • Aromatic substituent: A 2-fluorophenyl group, introducing electron-withdrawing effects.

Its molecular formula is C₁₇H₂₁FN₆O (assuming structural similarity to ’s analog with a 4-methoxy-2-methylphenyl group, adjusted for fluorine substitution). The dimethylamino group enhances solubility, while the 2-fluorophenyl group may optimize receptor binding via dipole interactions .

属性

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-10-8-14(21(2)3)20-13(18-10)9-17-15(22)19-12-7-5-4-6-11(12)16/h4-8H,9H2,1-3H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUOWZWOZJLJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogs from Pyrimidinyl Biphenylurea Series ()

Key analogs include:

Compound ID Substituent on Urea (Position) Pyrimidine Substituents Melting Point (°C) Key Features
8h 3-Fluorophenyl 4-(Dimethylamino) 116–119 Meta-fluorine reduces steric hindrance compared to ortho-substitution.
8e 4-Fluorophenyl 4-(Dimethylamino) 202–205 Para-fluorine may enhance electronic effects but reduce target selectivity.
8i 4-Trifluoromethylphenyl 4-(Pyrrolidinyl) N/A Pyrrolidinyl increases lipophilicity; trifluoromethyl enhances metabolic stability.
Target 2-Fluorophenyl 4-(Dimethylamino)-6-methyl N/A Ortho-fluorine improves steric fit in hydrophobic pockets; methyl enhances pyrimidine stability.

Key Differences :

  • Fluorine Position : The target’s 2-fluorophenyl group creates a distinct electronic and steric profile compared to 3-/4-fluorophenyl analogs (e.g., 8h, 8e). Ortho-substitution may hinder rotation, favoring rigid receptor binding .
  • Amino Groups: Dimethylamino (target) vs. pyrrolidinyl (8i) affects solubility; dimethylamino’s lower logP improves aqueous solubility .

Substituent Effects on Pharmacological Activity (Hypothetical)

  • 2-Fluorophenyl vs. 4-Cyanophenyl (8f): Cyanophenyl’s strong electron-withdrawing nature may enhance urea hydrogen-bonding but reduce cell permeability.
  • 4-Trifluoromethylphenyl (8i) : CF₃ groups increase metabolic stability but may reduce affinity for polar binding sites .

Comparison with Non-Pyrimidine Ureas ()

  • Pyrrolo-triazine Urea () : A pyrrolo[2,1-f][1,2,4]triazine core replaces pyrimidine, offering a larger aromatic system for π-π interactions but higher molecular weight (C₂₃H₁₈F₂N₆O₂ vs. target’s C₁₇H₂₁FN₆O).
  • Tetrazole-based Urea () : The tetrazole ring (C₁₅H₁₉FN₆O) introduces acidic protons, altering solubility and ionization state compared to the target’s pyrimidine .

Research Implications

  • Cannabinoid Receptor Modulation: If aligned with ’s compounds, the target’s 2-fluorophenyl group may improve selectivity for CB1/CB2 allosteric sites over orthosteric sites.
  • SAR Insights : Ortho-substitution on phenyl and methyl on pyrimidine are critical for optimizing binding and pharmacokinetics.

常见问题

Basic Research Questions

What synthetic methodologies are optimal for preparing 1-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea, and how can purity be ensured?

Answer:

  • Synthetic Route: The compound can be synthesized via a multi-step process:
    • Pyrimidine Core Formation: React 4-(dimethylamino)-6-methylpyrimidin-2-amine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group at the 2-position .
    • Urea Linkage: Couple the pyrimidine intermediate with 2-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to form the urea bond. Use triethylamine as a catalyst to neutralize HCl byproducts .
  • Purification: Employ Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) .

How is the molecular structure of this compound validated, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), pyrimidine protons (δ 6.5–7.0 ppm), and urea NH signals (δ 8.2–8.5 ppm) .
    • 13^{13}C NMR confirms carbonyl (δ 155–160 ppm) and pyrimidine quaternary carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 344.162) .
  • X-ray Crystallography: Optional for absolute configuration determination, though challenging due to crystallization difficulties .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., FGFR1, EGFR) using ADP-Glo™ or fluorescence-based assays. IC50_{50} values <1 μM suggest high potency .
  • Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare results to controls like doxorubicin .
  • Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Low solubility (<10 μM) may necessitate formulation optimization .

How are physicochemical properties like logP and solubility determined experimentally?

Answer:

  • logP (Lipophilicity): Measure via shake-flask partitioning between octanol and water, followed by HPLC analysis .
  • Aqueous Solubility: Use equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) with UV-Vis quantification .
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to assess melting points (e.g., 200–205°C) and degradation thresholds .

Advanced Research Questions

What is the hypothesized mechanism of action, and how can target engagement be confirmed?

Answer:

  • Target Identification: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify primary targets (e.g., FGFR, EGFR) .
  • Binding Affinity: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify KD_D values. Sub-nanomolar KD_D indicates strong binding .
  • Cellular Pathway Analysis: Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2, AKT) after compound treatment .

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?

Answer:

  • SAR Insights:
    • Fluorine Substituents: The 2-fluorophenyl group enhances metabolic stability and π-stacking with kinase hinge regions, improving potency over non-halogenated analogs .
    • Pyrimidine Substitutions: Dimethylamino groups at the 4-position increase solubility and hydrogen-bonding with catalytic lysine residues (e.g., FGFR1 Lys514) .
  • Experimental Approach: Synthesize analogs (e.g., 3-fluorophenyl, 4-chlorophenyl) and compare IC50_{50} values in kinase assays .

How can contradictory data on anticancer efficacy across cell lines be resolved?

Answer:

  • Hypothesis Testing:
    • Cell Line Variability: Differences in FGFR/EGFR expression (validate via qPCR/Western blot) .
    • Metabolic Differences: Assess CYP450-mediated metabolism using liver microsomes .
  • Experimental Design:
    • Use isogenic cell lines with engineered FGFR overexpression or knockdown.
    • Perform pharmacokinetic studies (e.g., plasma stability, protein binding) to correlate in vitro vs. in vivo efficacy .

What strategies mitigate off-target effects in kinase inhibition?

Answer:

  • Selectivity Profiling: Conduct broad-panel kinase assays (≥100 kinases) to identify off-target hits (e.g., VEGFR2, PDGFR) .
  • Computational Docking: Use Schrödinger Suite or AutoDock to optimize binding pose specificity. Minimize interactions with non-target ATP pockets .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to reduce off-target exposure .

How can computational modeling predict metabolic hotspots?

Answer:

  • In Silico Tools:
    • CYP450 Metabolism: Use StarDrop or MetaPrint2D to identify vulnerable sites (e.g., dimethylamino group demethylation) .
    • Metabolite Prediction: ADMET Predictor™ simulates Phase I/II metabolites (e.g., glucuronidation of urea NH) .
  • Validation: Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS .

What in vitro models assess metabolic stability and drug-drug interaction risks?

Answer:

  • Metabolic Stability: HLM incubations with NADPH cofactor; calculate intrinsic clearance (Clint_{int}) .
  • CYP Inhibition: Fluorescent-based assays (e.g., CYP3A4, CYP2D6) to determine IC50_{50} values. >50% inhibition at 10 μM indicates high risk .
  • Reactive Metabolite Screening: Trapping studies with glutathione (GSH) and LC-MS detection of adducts .

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